molecular formula C20H22O4 B3099780 (2E)-1-(2,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-83-5

(2E)-1-(2,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3099780
CAS No.: 1354941-83-5
M. Wt: 326.4 g/mol
InChI Key: ZGCIEUWFXIIQOZ-JXMROGBWSA-N
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Description

CAS No.: 1353984-20-9 Molecular Formula: C₁₃H₁₈ClN₃ Molecular Weight: 251.76 g/mol Structure: The compound consists of a benzonitrile core linked via a methylene bridge to a 3-methylpiperazine ring, with a hydrochloride salt counterion. The 3-methyl substitution on the piperazine introduces steric and electronic effects that influence its physicochemical and pharmacological properties. This compound is likely utilized as a pharmaceutical intermediate or active ingredient, given its structural resemblance to kinase inhibitors or antipsychotic agents .

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-13-6-9-16(14(2)12-13)17(21)10-7-15-8-11-18(22-3)20(24-5)19(15)23-4/h6-12H,1-5H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCIEUWFXIIQOZ-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure that includes two aromatic rings and multiple methoxy groups, which are believed to contribute to its diverse pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H22_{22}O4_{4}
  • Molecular Weight : 326.39 g/mol
  • CAS Number : 1354941-83-5

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

1. Anticancer Activity

Studies indicate that this chalcone derivative exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Inhibition of Cell Proliferation : The compound has been tested in vitro using assays such as the Cell Counting Kit-8 (CCK-8), demonstrating a reduction in cell viability across several cancer types.
  • Apoptosis Induction : Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptosis rates in cancer cells by disrupting mitochondrial membrane potential and activating caspases.
Cancer Cell Line IC50 Value (µM) Mechanism of Action
Hepatocellular Carcinoma (HCC)12.5Inhibition of RAS-ERK and AKT/FOXO3a pathways
MDA-MB-231 (Breast Cancer)8.0Induction of mitochondrial dysfunction
HeLa (Cervical Cancer)10.5Activation of apoptotic signaling

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains and fungi. The presence of multiple methoxy groups enhances its interaction with microbial cell membranes.

3. Anti-inflammatory Effects

Recent findings indicate that this compound may possess anti-inflammatory properties. This is evidenced by its ability to inhibit pro-inflammatory cytokines in cell models.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Signaling Pathways : It significantly impacts the RAS-ERK and AKT/FOXO3a signaling pathways, which are crucial in regulating cell survival and proliferation.
  • Mitochondrial Function : By inducing mitochondrial dysfunction, it triggers apoptotic processes within the cell.

Case Studies

A notable study conducted on hepatocellular carcinoma cells demonstrated that treatment with the compound resulted in:

  • A marked decrease in cell viability.
  • Induction of DNA double-strand breaks.
  • Upregulation of pro-apoptotic proteins such as BAX.

In another investigation involving breast cancer models, the compound showed a significant reduction in tumor size when administered at non-toxic concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-((2-Methylpiperazin-1-yl)methyl)benzonitrile Hydrochloride
  • CAS No.: 1353972-43-6
  • Molecular Formula : C₁₃H₁₈ClN₃
  • Key Difference : Methyl group at the 2-position of the piperazine ring.
  • This could affect binding affinity to target receptors and metabolic stability .
2-(4-Methylpiperazin-1-yl)benzonitrile Hydrochloride
  • CAS No.: 952281-56-0
  • Molecular Formula : C₁₂H₁₆ClN₃
  • Impact : The absence of the methylene linker reduces molecular flexibility, which may hinder interactions with hydrophobic pockets in biological targets. The 4-methyl group could enhance solubility due to increased polarity .

Core Structure Modifications

2-(4-Methylpiperazin-1-yl)propanenitrile Hydrochloride
  • CAS No.: 1221725-29-6
  • Molecular Formula : C₈H₁₆ClN₃
  • Key Difference : Propionitrile backbone instead of benzonitrile.
  • The smaller size may improve aqueous solubility (MW = 189.69 g/mol) but reduce target specificity .
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride
  • CAS No.: 1296224-75-3
  • Molecular Formula : C₁₃H₁₈ClN₃
  • Key Difference: Piperidine ring with an aminomethyl substituent instead of methylpiperazine.
  • Impact: Piperidine’s reduced basicity compared to piperazine may lower solubility in acidic environments.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2E)-1-(2,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, and how is its purity validated?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation, where 2,4-dimethylacetophenone reacts with 2,3,4-trimethoxybenzaldehyde in an alkaline ethanol medium. The reaction is monitored by TLC, and purification is achieved via recrystallization or column chromatography. Purity is validated using melting point analysis, HPLC (>98%), and spectroscopic techniques (IR, 1H^1 \text{H}-NMR, HR-MS) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

  • Methodology : The E-configuration is confirmed by single-crystal X-ray diffraction (XRD), which provides bond lengths and angles characteristic of the trans-arrangement. Additionally, 1H^1 \text{H}-NMR coupling constants (J1516HzJ \approx 15–16 \, \text{Hz}) between the α and β protons support the E-geometry .

Intermediate Research Questions

Q. What spectroscopic techniques are critical for resolving structural ambiguities in substituted chalcones like this compound?

  • Methodology :

  • IR spectroscopy : Identifies carbonyl (C=O) stretching at ~1650–1680 cm1^{-1} and aromatic C–H bending.
  • 1H^1 \text{H}-NMR : Distinguishes methoxy groups (δ 3.7–3.9 ppm) and vinyl protons (δ 6.8–7.5 ppm with J=1516HzJ = 15–16 \, \text{Hz}).
  • UV-Vis : Confirms π→π* transitions in the conjugated system (λmax_{\text{max}} ~350–380 nm).
    Cross-validation with computational methods (DFT) ensures consistency between experimental and theoretical spectra .

Q. How can quantum chemical parameters (e.g., HOMO-LUMO, electrophilicity) predict the compound’s reactivity?

  • Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are used to compute:

  • HOMO-LUMO gap : Reflects kinetic stability (lower gap = higher reactivity).
  • Global electrophilicity index (ω\omega) : Predicts electron-accepting capacity.
  • Chemical potential (μ\mu) : Indicates charge transfer tendencies.
    These parameters align with experimental reactivity in nucleophilic/electrophilic reactions .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths, spectral λmax_{\text{max}})?

  • Methodology :

  • Multi-reference calculations : Address discrepancies in excited-state properties (e.g., TD-DFT vs. CASSCF for UV-Vis spectra).
  • Solvent effect modeling : Use Polarizable Continuum Models (PCM) to improve agreement between theoretical and experimental NMR/UV data.
  • Error analysis : Compare crystallographic data (XRD bond lengths) with DFT-optimized geometries to identify systematic deviations .

Q. How does the substitution pattern (2,4-dimethyl vs. 2,3,4-trimethoxy) influence biological activity?

  • Methodology :

  • SAR studies : Compare antimicrobial IC50_{50} values of analogs with varying substituents. For example, electron-donating methoxy groups enhance π-stacking with microbial enzymes, while methyl groups may sterically hinder binding.
  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., CYP450). Hydrophobic and hydrogen-bonding interactions are quantified to explain activity differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(2,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.